molecular formula C26H17ClO6 B11152083 7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one

7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one

Cat. No.: B11152083
M. Wt: 460.9 g/mol
InChI Key: HQOLPSCQOXNIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins and derivatives. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is characterized by its unique structure, which includes a chlorobenzyl group and a methoxy group attached to the chromenone core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one typically involves the reaction of 7-amino-4-methylcoumarin with organic halides. The process includes several steps:

    Formation of Intermediate Compounds: The initial step involves the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds.

    Coupling Reaction: The intermediate compounds undergo a coupling reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorobenzyl and methoxy groups enhances its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C26H17ClO6

Molecular Weight

460.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methoxy]-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one

InChI

InChI=1S/C26H17ClO6/c1-30-18-8-9-20-21(13-25(28)32-24(20)11-18)22-10-16-4-7-19(12-23(16)33-26(22)29)31-14-15-2-5-17(27)6-3-15/h2-13H,14H2,1H3

InChI Key

HQOLPSCQOXNIPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OCC5=CC=C(C=C5)Cl)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.